molecular formula C12H13FO2 B1269275 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid CAS No. 214262-96-1

1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid

Cat. No.: B1269275
CAS No.: 214262-96-1
M. Wt: 208.23 g/mol
InChI Key: AXWFKNJZMNAYGJ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)cyclopentane-1-carboxylic acid, also known as FPCA, is an organic compound that has been studied extensively in recent years due to its potential applications in a variety of fields. FPCA is a cyclic compound, meaning it has a ring-like structure, and it contains both a fluorine and a carboxylic acid functional group. It has been used in a variety of scientific studies, including synthesis, drug development, and biochemistry.

Scientific Research Applications

Chemical Properties and Drug Design

  • Cyclopentane-1,3-dione as Carboxylic Acid Isostere : Cyclopentane-1,3-diones, exhibiting pK(a) values similar to carboxylic acids, can effectively substitute for the carboxylic acid functional group. This property is demonstrated in the design of thromboxane A2 prostanoid (TP) receptor antagonists, where cyclopentane-1,3-dione derivatives showed comparable inhibitory activities (Ballatore et al., 2011).

Imaging and Diagnostics

  • PET Imaging Agents : Enantiomeric cyclic amino acids like 1-amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acid have been synthesized and evaluated as PET imaging agents. They exhibit transportation primarily via system L, with significant tumor-to-normal brain tissue ratios, indicating potential in tumor imaging (Pickel et al., 2021).

Structural and Conformational Studies

  • X-Ray Diffraction Analysis : The structure of related compounds like cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid has been determined through X-ray diffraction methods, providing insights into the puckered nature of cyclobutane rings and the impact of substituents on bond lengths and geometry (Reisner et al., 1983).

Biochemical Applications

  • Enzymatic Synthesis Inhibition : Analogues like 1-aminocyclopentane-1-carboxylic acid have been found to be competitive inhibitors in the synthesis of S-adenosyl-L-methionine, indicating a potential role in biochemical pathways and therapeutic applications (Coulter et al., 1974).

Therapeutic Potential

  • Antitumor Action : 1-Amino-cyclopentane carboxylic acid has shown inhibitory effects on the growth of various types of tumors, suggesting its potential in cancer research and therapy (Berlinguet et al., 1962).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 and H319 . This indicates that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas .

Properties

IUPAC Name

1-(2-fluorophenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWFKNJZMNAYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352936
Record name 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214262-96-1
Record name 1-(2-Fluorophenyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214262-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 214262-96-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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